2-Bromo-5-methoxybenzene-1,4-diol: A Comprehensive Technical Guide on Structure, Reactivity, and Synthesis
2-Bromo-5-methoxybenzene-1,4-diol: A Comprehensive Technical Guide on Structure, Reactivity, and Synthesis
Executive Summary
In the realm of advanced organic synthesis and medicinal chemistry, highly functionalized aromatic building blocks are critical for the construction of complex molecular architectures. 2-Bromo-5-methoxybenzene-1,4-diol (CAS: 174769-28-9) is a specialized hydroquinone derivative that offers a unique array of orthogonal reactive sites[1]. Featuring an electron-rich aromatic core, a versatile carbon-halogen bond, and redox-active hydroxyl groups, this compound serves as a pivotal intermediate in transition-metal catalysis, heterocycle synthesis, and the development of biologically active agents.
This whitepaper provides an in-depth analysis of its chemical properties, structural mechanics, and a field-proven, self-validating protocol for its regioselective synthesis.
Chemical Identity & Physical Properties
The utility of 2-bromo-5-methoxybenzene-1,4-diol stems from its precise functional group arrangement. The table below summarizes its core quantitative data and identifiers for analytical verification.
| Property | Value |
| IUPAC Name | 2-Bromo-5-methoxybenzene-1,4-diol |
| Common Synonyms | 2-Bromo-5-methoxyhydroquinone; 1,4-Benzenediol, 2-bromo-5-methoxy- |
| CAS Registry Number | 174769-28-9[1] |
| Molecular Formula | C₇H₇BrO₃ |
| Molecular Weight | 219.03 g/mol |
| Appearance | Dark brown oil (crude)[2] |
Structural Mechanics & Reactivity Profile
The reactivity of 2-bromo-5-methoxybenzene-1,4-diol is governed by the synergistic electronic effects of its substituents. Understanding these mechanics is essential for predicting its behavior in multi-step synthetic pathways.
-
Electrophilic Aromatic Substitution (EAS) Dynamics: The aromatic ring is highly activated by two hydroxyl groups (-OH) and one methoxy group (-OCH₃). These strongly electron-donating groups via resonance (+M effect) make the ring highly nucleophilic.
-
Orthogonal Reactivity: The molecule possesses three distinct modes of reactivity that can be addressed independently:
-
The C-Br Bond: Serves as an ideal electrophile for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). The steric hindrance from the adjacent hydroxyl group requires careful ligand selection (e.g., Buchwald ligands) to facilitate oxidative addition.
-
The Hydroquinone Core (Redox Activity): The 1,4-diol system can be readily oxidized to 2-bromo-5-methoxy-1,4-benzoquinone using reagents like Ag₂O or DDQ. The resulting quinone is a powerful Michael acceptor and a highly reactive dienophile for Diels-Alder cycloadditions.
-
The Hydroxyl Groups: Can be selectively protected or alkylated. The differing pKa values of the two hydroxyl groups (influenced by the ortho-bromo vs. ortho-methoxy substituents) can be exploited for regioselective mono-protection.
-
Divergent synthetic applications and reactivity profile of the target compound.
Synthesis Protocol: Regioselective Bromination
The synthesis of 2-bromo-5-methoxybenzene-1,4-diol is achieved via the regioselective electrophilic bromination of 2-methoxybenzene-1,4-diol. The following protocol is adapted from the methodology established by Dubovtsev et al. (2019) in The Journal of Organic Chemistry[2].
Mechanistic Causality & Experimental Design
When halogenating hydroquinones, the primary competing side reaction is the oxidation of the substrate to a benzoquinone, as halogens are potent oxidants. To suppress this, the reaction is conducted at strictly controlled low temperatures. Furthermore, glacial acetic acid is selected as the solvent because it polarizes the Br₂ molecule to enhance its electrophilicity while maintaining a mildly acidic environment that prevents the deprotonation of the hydroxyl groups (which would lead to uncontrolled polybromination).
Step-by-Step Methodology
Reagents Required:
-
2-Methoxybenzene-1,4-diol (30 mmol, 4.20 g)
-
Bromine (Br₂) (31.5 mmol, 5.03 g, 1.05 equiv)
-
Glacial Acetic Acid (AcOH) (100 mL total)
Procedure:
-
Substrate Preparation: Dissolve 2-methoxybenzene-1,4-diol (4.20 g, 30 mmol) in 80 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Thermal Regulation: Submerge the reaction flask in a water/ice bath and allow the internal temperature to equilibrate to exactly 10 °C .
-
Expert Insight: Do not allow the temperature to drop below 5 °C, as glacial acetic acid will begin to freeze (freezing point ~16.6 °C), impeding stirring and causing localized concentration spikes of Br₂.
-
-
Electrophile Addition: Prepare a solution of Br₂ (5.03 g, 31.5 mmol) in 20 mL of glacial acetic acid. Transfer this to the addition funnel.
-
Controlled Bromination: Add the Br₂/AcOH solution dropwise to the vigorously stirred substrate solution over a period of 1 hour .
-
Expert Insight: Dropwise addition ensures a low steady-state concentration of the electrophile. This kinetic control is critical to prevent the di-bromination of the highly activated aromatic ring.
-
-
Completion & Isolation: Once the addition is complete, verify the consumption of the starting material via TLC or HPLC. Remove the glacial acetic acid solvent under reduced pressure (rotary evaporation) to yield the crude product as a dark brown oil[2].
-
Purification (Optional): The crude oil can be further purified via flash column chromatography (silica gel) or crystallization depending on the required purity for downstream applications.
Regioselective electrophilic bromination of 2-methoxybenzene-1,4-diol.
Applications in Advanced Synthesis & Drug Development
2-Bromo-5-methoxybenzene-1,4-diol is not typically an end-product but a highly valued intermediate.
Gold-Catalyzed Oxygenation Pathways: Recent advancements in acid-free gold(I)-catalyzed oxidations have utilized complex aromatic building blocks to synthesize 1,2-dicarbonyls from terminal and internal alkynes. In these methodologies, functionalized hydroquinones like 2-bromo-5-methoxybenzene-1,4-diol serve as integral substrates or derivatization agents, enabling the trapping of reactive dicarbonyls via one-pot heterocyclization into six-membered azaheterocycles[2].
Medicinal Chemistry: The structural motif of a halogenated, methoxy-substituted hydroquinone is frequently found in biologically active natural products and synthetic pharmaceuticals. The bromine atom allows medicinal chemists to perform late-stage functionalization (LSF) to explore structure-activity relationships (SAR), particularly in the development of anti-inflammatory agents, kinase inhibitors, and targeted oncology drugs.
References
-
Dubovtsev, A. Y., Zvereva, V. V., Shcherbakov, N. V., Dar'in, D. V., Novikov, A. S., & Kukushkin, V. Y. "Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-Dicarbonyls." The Journal of Organic Chemistry, ACS Publications, 2019. URL:[Link]
-
AA Blocks Product Index. "2-bromo-5-methoxybenzene-1,4-diol (CAS: 174769-28-9)." AA Blocks, 2026. URL:[Link]
